molecular formula C16H14N2O2S2 B2747250 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034605-71-3

5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2747250
CAS No.: 2034605-71-3
M. Wt: 330.42
InChI Key: VBWFTDLFFOMNKK-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound featuring a unique structure that combines cyclopropyl, thiophene, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of Thiophene Rings: Thiophene rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Final Assembly: The final step involves coupling the isoxazole and thiophene moieties with the cyclopropyl group, typically using amide bond formation techniques like the use of carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Isoxazoline or isoxazolidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of isoxazole and thiophene-containing molecules with biological targets. It may also serve as a lead compound in drug discovery efforts aimed at developing new therapeutics.

Medicine

Medicinally, this compound has potential applications as an anti-inflammatory, antimicrobial, or anticancer agent, given the known activities of its structural components. Research is ongoing to explore its efficacy and safety in various disease models.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the isoxazole and thiophene rings.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzyme activity. The thiophene rings may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-N-(thiophen-2-yl)isoxazole-3-carboxamide
  • N-cyclopropyl-5-(thiophen-3-yl)isoxazole-3-carboxamide
  • 5-cyclopropyl-N-(furan-2-yl)isoxazole-3-carboxamide

Uniqueness

Compared to similar compounds, 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is unique due to the presence of two thiophene rings, which may confer enhanced electronic properties and increased biological activity. The combination of cyclopropyl, thiophene, and isoxazole moieties in a single molecule provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

5-cyclopropyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c19-16(12-8-13(20-18-12)10-3-4-10)17-15(11-5-7-21-9-11)14-2-1-6-22-14/h1-2,5-10,15H,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWFTDLFFOMNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC(C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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